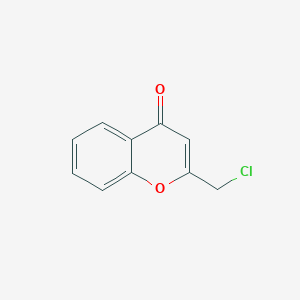

2-(chloromethyl)-4H-chromen-4-one

Description

Properties

CAS No. |

115822-62-3 |

|---|---|

Molecular Formula |

C10H7ClO2 |

Molecular Weight |

194.61 g/mol |

IUPAC Name |

2-(chloromethyl)chromen-4-one |

InChI |

InChI=1S/C10H7ClO2/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 |

InChI Key |

DMZYKVMSIQJQDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)CCl |

Origin of Product |

United States |

Preparation Methods

Amine-Catalyzed Cyclization

A patent by outlines the synthesis of chroman-4-ones via the reaction of o-hydroxyarylcarbonyl compounds (e.g., o-hydroxyacetophenone) with aldehydes or ketones in the presence of amines. To target the chloromethyl derivative, a chloromethyl-substituted aldehyde (e.g., chloromethylacetaldehyde) could replace conventional aldehydes. The reaction proceeds exothermically, often requiring no external heating, and yields the cyclized product after distillation to remove water.

Example Procedure :

-

Dissolve o-hydroxyacetophenone (1.0 equiv) and chloromethylacetaldehyde (1.1 equiv) in 1,2-dichloroethane.

-

Add morpholine (1.2 equiv) and heat under microwave irradiation at 100°C for 25 minutes.

-

Quench with aqueous NaOH and H₂O₂ to oxidize intermediates, followed by acidification to isolate the product.

This method’s efficiency hinges on the electrophilicity of the chloromethyl carbonyl component, which facilitates nucleophilic attack by the o-hydroxyaryl moiety.

Multi-Component Reactions (MCRs)

MCRs enable the simultaneous incorporation of multiple functional groups. For this compound, a three-component reaction involving resorcinol, malononitrile, and a chloromethyl aldehyde is plausible.

Diethylamine-Catalyzed MCR

Behbahani and Samaei’s method for 2-amino-4H-chromenes can be modified by substituting malononitrile with chloromethyl malononitrile or using chloromethyl benzaldehyde. The reaction typically involves:

-

Resorcinol (1.0 equiv)

-

Chloromethyl benzaldehyde (1.1 equiv)

The diethylamine catalyzes Knoevenagel condensation, forming an electrophilic α,β-unsaturated intermediate, which undergoes Michael addition with resorcinol’s phenoxide ion. Cyclization yields the 4H-chromen-4-one core, with the chloromethyl group introduced via the aldehyde component.

Advantages :

Post-Synthetic Modification

Post-synthetic chlorination of preformed 2-methyl-4H-chromen-4-one offers a viable route.

Chlorination with Thionyl Chloride (SOCl₂)

2-Methyl-4H-chromen-4-one can be chlorinated using SOCl₂ in dichloromethane under reflux:

-

Dissolve 2-methyl-4H-chromen-4-one (1.0 equiv) in anhydrous DCM.

-

Add SOCl₂ (2.0 equiv) and catalytic DMF.

-

Reflux for 6–8 hours, followed by quenching with ice water.

This method mirrors the bromination strategies used for 6-bromo-2-arylchromenones, where halogenation occurs regioselectively at the methyl group.

Yield Considerations :

-

Chlorination efficiency depends on the methyl group’s accessibility and reaction time. Yields of 70–80% are achievable under optimized conditions.

Heterogeneous Catalysis

Heterogeneous catalysts like MgO or amino-functionalized silica gel enhance reaction efficiency and recyclability.

MgO-Catalyzed Synthesis

Xu et al. demonstrated MgO’s utility in synthesizing pyran-annulated chromenes. Adapting this for this compound:

-

Combine o-hydroxyacetophenone, chloromethyl malononitrile, and MgO (10 mol%) in water.

-

Heat at 70°C for 2 hours.

MgO’s basicity promotes deprotonation and cyclization, while water acts as a green solvent.

Comparative Analysis of Methods

Challenges and Optimization

-

Chloromethyl Group Reactivity : The chloromethyl substituent’s electrophilicity may lead to side reactions (e.g., hydrolysis). Anhydrous conditions and controlled temperatures mitigate this.

-

Catalyst Selection : Amino-functionalized silica gel offers superior recyclability over homogeneous catalysts like diethylamine.

-

Purification : Column chromatography (SiO₂, cyclohexane/EtOAc) or recrystallization ensures product purity.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: Reduction of the benzopyran ring can lead to the formation of dihydrobenzopyran derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.

Oxidation Reactions: Products include carboxylic acids and aldehydes.

Reduction Reactions: Products include dihydrobenzopyran derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the chromene class, including 2-(chloromethyl)-4H-chromen-4-one, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of cell proliferation and modulation of apoptotic pathways. For instance, a study demonstrated that derivatives of 4H-chromene displayed significant cytotoxicity against several cancer cell lines, suggesting their potential as lead compounds for anticancer drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The structural features of this compound contribute to its effectiveness against a range of bacterial and fungal pathogens. A notable study highlighted its efficacy against resistant strains of bacteria, showcasing its potential as a new class of antimicrobial agents .

Antidiabetic Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for antidiabetic properties. Research has indicated that certain derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models, making them candidates for further exploration in diabetes management .

Synthetic Approaches and Case Studies

The synthesis of this compound can be achieved through various methods that emphasize green chemistry principles. Here are some notable synthetic strategies:

One-Pot Reactions

One-pot reactions involving resorcinols and malononitriles have been successfully employed to synthesize 4H-chromenes efficiently. For example, a study reported high yields using calcium hydroxide as a catalyst under mild conditions, demonstrating the feasibility of producing this compound in an environmentally friendly manner .

Organocatalysis

Another innovative approach involves using organocatalysts like potassium phthalimide-N-oxyl (PoPINO) to facilitate the synthesis of this compound derivatives. This method has shown advantages such as shorter reaction times and higher yields while being metal-free and eco-friendly .

Research Findings and Insights

A comprehensive review highlighted the structure-activity relationship (SAR) of 2H/4H-chromenes, emphasizing how modifications to the chromene scaffold can enhance biological activity. The findings suggest that specific substitutions on the chromene ring can significantly influence its pharmacological properties, providing valuable insights for future drug design .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4H-chromen-4-one involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activities and disruption of cellular processes. This reactivity is exploited in the design of anticancer and antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(chloromethyl)-4H-chromen-4-one, highlighting substituent effects, synthetic methodologies, yields, and biological activities:

Key Findings:

Substituent Effects on Reactivity and Bioactivity :

- Chloromethyl Group : Enhances electrophilicity, making the compound a reactive intermediate for further functionalization (e.g., nucleophilic substitution). This contrasts with electron-withdrawing groups like methylsulfonyl (), which stabilize the chromene core but may reduce synthetic versatility .

- Halogenated Derivatives : Chlorophenyl () and fluorophenyl () substituents improve antimicrobial activity due to enhanced lipophilicity and membrane penetration .

- Natural Derivatives : 2-(2-Phenylethyl)-4H-chromen-4-one from Aquilaria spp. exhibits anti-inflammatory properties, likely due to the phenylethyl group’s ability to modulate lipid peroxidation .

Synthetic Efficiency :

- Aldol condensation and chalcone cyclization () are robust methods for chromene synthesis, yielding 52–78% for complex derivatives .

- Propargyl bromide coupling () achieves high yields (78%) for 3-hydroxy-substituted chromenes, suggesting compatibility with polar functional groups .

Structural and Crystallographic Insights :

- Crystal structure analyses (e.g., 2-(4-Chlorophenyl)-3-hydroxy-4H-chromen-4-one, ) reveal intramolecular hydrogen bonding (O–H···O), stabilizing the planar chromen-4-one system. This structural rigidity is critical for binding to biological targets like enzymes .

Q & A

Q. What are the common synthetic routes for preparing 2-(chloromethyl)-4H-chromen-4-one?

The synthesis typically involves condensation reactions between substituted phenols and aldehydes/ketones under basic or acidic conditions. For example, a modified Claisen-Schmidt condensation using 2-hydroxyacetophenone derivatives and chloromethyl-containing reagents in ethanol with potassium hydroxide as a catalyst at low temperatures (5–10°C) has been reported to yield chromenone derivatives . Alternatively, Lewis acid-promoted domino Friedel-Crafts/Allan-Robinson reactions can construct the chromenone scaffold with high regioselectivity, particularly for halogen-substituted derivatives . Purification often involves recrystallization from ethanol or DMF to obtain single crystals suitable for X-ray diffraction .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, particularly the chloromethyl group's resonance signals (~δ 4.5–5.0 ppm for CH₂Cl) and chromenone ring protons .

- Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze bond lengths, angles, and intermolecular interactions (e.g., π-π stacking, C–H···O hydrogen bonds) . For example, triclinic crystal systems (space group P1) with unit cell parameters a = 9.0371 Å, b = 9.6216 Å, and c = 11.0308 Å have been documented for related compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

- Temperature control : Maintaining temperatures below 10°C during condensation prevents side reactions (e.g., over-oxidation) .

- Catalyst selection : Lewis acids like ZnCl₂ or AlCl₃ improve electrophilic substitution in Friedel-Crafts steps, while NaOH/H₂O₂ systems facilitate oxidative cyclization .

- Solvent choice : Ethanol or DMF enhances solubility of intermediates, while mixed solvents (e.g., petroleum ether/ethyl acetate) improve chromatographic separation .

- Monitoring : Thin-layer chromatography (TLC) with UV detection at 254 nm ensures real-time tracking of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.